N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
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Overview
Description
N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a compound with diverse applications in fields ranging from chemistry to biology and medicine. This compound features a combination of a piperidine ring, a pyrimidine ring, and an acetamide group, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide generally involves multiple steps:
Formation of the piperidine ring: : This can be achieved through the cyclization of suitable starting materials under acidic or basic conditions.
Attachment of the pyrimidine ring: : This involves the formation of the 2-methylpyrimidin-4-yl group, which can be synthesized from simple precursors through a series of condensation reactions.
Coupling reactions: : The piperidine and pyrimidine components are coupled, often through nucleophilic substitution or amide bond formation reactions.
Final acetamide formation: : Acetylation reactions are commonly employed, using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
For large-scale production, the same synthetic route might be optimized for efficiency, yield, and cost-effectiveness. Catalysts and optimized reaction conditions, including temperature and pressure, are crucial in industrial setups to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding products with modified functional groups.
Reduction: : Reduction reactions, employing reagents like sodium borohydride or lithium aluminum hydride, may result in the reduction of the carbonyl groups.
Common Reagents and Conditions
Common reagents include strong acids and bases, such as sulfuric acid, hydrochloric acid, or sodium hydroxide, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often depend on the desired chemical transformation, typically involving controlled temperatures and, occasionally, catalysis.
Major Products Formed
The major products from these reactions vary widely but can include modified piperidine derivatives, substituted pyrimidine rings, or fully oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is utilized in synthesis research, serving as a precursor or intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
This compound could be explored as a potential pharmaceutical agent, with investigations into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating various diseases.
Industry
In industrial applications, this compound may be used in the manufacturing of advanced materials or as a catalyst in specific chemical processes.
Mechanism of Action
The exact mechanism of action of N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide will depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Similar structure but with a chlorine atom replacing the methyl group on the pyrimidine ring.
N-(2-(3-((2-aminopyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Features an amino group instead of the methyl group.
N-(2-(3-((2-fluoropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: : Has a fluorine substituent on the pyrimidine ring.
Uniqueness
What sets N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and reactivity patterns, making it suitable for a diverse range of applications.
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Properties
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10-15-6-5-13(17-10)21-12-4-3-7-18(9-12)14(20)8-16-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMREHJRYUASSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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